Tris(cyclopentadienyl)erbium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

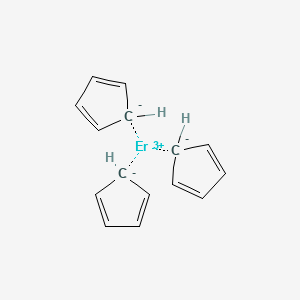

Tris(cyclopentadienyl)erbium is an organometallic compound with the chemical formula Er(C₅H₅)₃. It consists of an erbium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tris(cyclopentadienyl)erbium can be synthesized through the reaction of erbium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound(III) are not widely documented, the synthesis generally involves standard organometallic techniques, including the use of glove boxes and Schlenk lines to handle air-sensitive reagents .

Analyse Des Réactions Chimiques

Types of Reactions

Tris(cyclopentadienyl)erbium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form erbium oxides.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.

Major Products Formed

Oxidation: Erbium oxides.

Substitution: Various erbium complexes depending on the substituting ligand.

Applications De Recherche Scientifique

Chemical Vapor Deposition (CVD)

Overview

Tris(cyclopentadienyl)erbium is increasingly utilized as a precursor in CVD processes for the deposition of erbium-containing thin films. These films are essential in semiconductor technology, particularly in optoelectronic devices.

Key Findings

- Thermal Stability : The compound exhibits high thermal stability, making it suitable for CVD applications where temperature control is critical. It can form stable erbium oxide films, which are advantageous compared to other lanthanide complexes that may decompose under similar conditions .

- Luminescence Properties : Research indicates that using this compound as a precursor results in highly emissive erbium-doped gallium arsenide (GaAs) films. These films display sharp luminescence from a single type of erbium emitting center, enhancing their performance in optoelectronic applications .

Catalysis

Overview

this compound has been investigated for its catalytic properties in organic reactions, particularly as a Lewis acid catalyst.

Catalytic Activity

- Olefin Metathesis : The compound has demonstrated effectiveness in olefin metathesis reactions, facilitating the rearrangement of carbon-carbon double bonds. This process is crucial for synthesizing complex organic molecules with high selectivity.

- Ligand Modification : By altering the ligand structure surrounding the erbium center, researchers can tailor the catalytic properties of Er(Cp)₃ to enhance its efficacy in specific reactions.

Single-Molecule Magnets (SMMs)

Overview

this compound serves as a precursor for developing single-molecule magnets, which are materials that exhibit magnetic memory properties at low temperatures.

Research Insights

- Magnetic Properties : The unique electronic structure of this compound allows for the design of SMMs with tailored magnetic characteristics. This is achieved through modifications to the ligand environment, which can influence the magnetic interactions within the molecule.

- Applications in Data Storage : The potential for SMMs to be used in high-density magnetic storage devices makes this compound a compound of interest in nanotechnology and materials science.

Summary of Research Findings

Mécanisme D'action

The mechanism of action of tris(cyclopentadienyl)erbium(III) involves the coordination of the cyclopentadienyl ligands to the central erbium ion. This coordination stabilizes the erbium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tris(cyclopentadienyl)lanthanum(III)

- Tris(cyclopentadienyl)yttrium(III)

- Tris(cyclopentadienyl)lutetium(III)

Uniqueness

Tris(cyclopentadienyl)erbium is unique due to its specific magnetic properties and its ability to form stable complexes with various ligands. This makes it particularly useful in magnetic studies and as a catalyst in organic reactions .

Propriétés

Numéro CAS |

39330-74-0 |

|---|---|

Formule moléculaire |

C15H18Er+3 |

Poids moléculaire |

365.56 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;erbium(3+) |

InChI |

InChI=1S/3C5H6.Er/c3*1-2-4-5-3-1;/h3*1-4H,5H2;/q;;;+3 |

Clé InChI |

WEZXZKINGCWZRM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Er+3] |

SMILES canonique |

C1C=CC=C1.C1C=CC=C1.C1C=CC=C1.[Er+3] |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Tris(cyclopentadienyl)erbium(III) being replaced by tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) in this study?

A: The research highlights that this compound(III), while a known compound, is being replaced by tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) due to the latter's superior properties as a precursor for chemical vapor deposition. Specifically, the tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) complex offers higher purity and thermal stability, enabling sublimation without decomposition at 150 °C and 0.1 mmHg []. This characteristic is crucial for achieving controlled and efficient deposition processes in semiconductor manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.